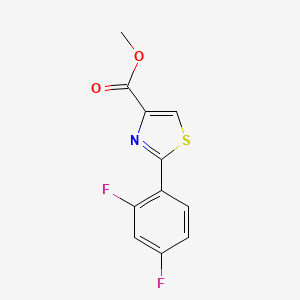

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Description

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 2,4-difluorophenyl group and at position 4 with a methyl ester moiety. ethyl) and aryl substituents define its chemical identity . Thiazole derivatives are widely explored in medicinal and materials chemistry due to their bioactivity and structural versatility. For instance, related compounds, such as methyl 2-S-(1'-Boc-2'-phenylethyl)thiazole-4-carboxylate, serve as building blocks in combinatorial peptide libraries, underscoring their utility in drug discovery .

Properties

IUPAC Name |

methyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBIEADFXKLTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- L-cysteine hydrochloride as the sulfur and nitrogen source for the thiazole ring.

- Formaldehyde for ring closure via condensation.

- Methanol and dry hydrogen chloride gas for esterification.

- Manganese dioxide as an oxidizing agent.

- Acetonitrile as a solvent for oxidation.

- Sodium hydroxide and hydrochloric acid for hydrolysis and acidification.

Stepwise Procedure

| Step | Reaction | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1. Condensation and Esterification | L-cysteine hydrochloride + formaldehyde → thiazolidine-4-carboxylate methyl ester hydrochloride | Methanol, dry HCl gas, room temperature, 12 h stirring | Methyl thiazolidine-4-carboxylate | Not specified |

| 2. Dehydrochlorination | Removal of HCl salt | Neutralization | Methyl thiazolidine-4-carboxylate free base | Not specified |

| 3. Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 | Acetonitrile, 60–100°C, 24–72 h stirring | Methyl thiazole-4-carboxylate | ~80.4–80.8% |

| 4. Hydrolysis (if needed) | Methyl thiazole-4-carboxylate + NaOH | 10% NaOH aqueous, reflux 1 h | Thiazole-4-carboxylic acid | Not specified |

The oxidation step is critical for converting the saturated thiazolidine ring into the aromatic thiazole system. Reaction times and temperatures are optimized for maximum yield and selectivity. For example, stirring at 80°C for 48–72 hours with MnO2 in acetonitrile affords yields over 80% of methyl thiazole-4-carboxylate.

Introduction of the 2,4-Difluorophenyl Group

The 2-position substitution with a 2,4-difluorophenyl group can be achieved by:

- Using 2,4-difluorophenyl-substituted precursors such as 2,4-difluorophenyl thioamides or halides in the initial condensation.

- Alternatively, post-thiazole ring formation, performing cross-coupling reactions (e.g., Suzuki or Stille coupling) with 2,4-difluorophenyl boronic acids or stannanes.

Specific literature on the direct preparation of this compound is limited, but the general approach involves the Hantzsch thiazole synthesis adapted with the difluorophenyl substituent.

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the condensation of α-haloketones with thioamides or thioureas to form thiazole rings. For example:

- React 2,4-difluorophenyl thioamide with methyl 2-chloro-3-oxopropanoate or similar α-haloketone ester.

- Reflux in ethanol or other suitable solvents.

- Isolate the this compound product after purification.

This method is widely used for synthesizing substituted thiazole carboxylates and allows for variation in the aryl substituent.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| L-cysteine + formaldehyde condensation | L-cysteine hydrochloride, formaldehyde | Methanol, HCl gas, MnO2, NaOH | Room temp to 100°C, 12–72 h | Mild conditions, high yield for thiazole-4-carboxylate core | Requires oxidation step, not direct for difluorophenyl substitution |

| Hantzsch thiazole synthesis | 2,4-difluorophenyl thioamide + α-haloketone ester | Ethanol, reflux | Reflux 3–5 h | Direct substitution with difluorophenyl, straightforward | Requires preparation of thioamide and haloketone |

| Catalytic nanoparticle method | Aryl aldehydes, pyruvic acid, amines | Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride | 80°C, solvent-free | Green chemistry, reusable catalyst | Specific to quinoline derivatives, adaptation needed |

Scientific Research Applications

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring’s aromaticity and the presence of fluorine atoms enhance its binding affinity and specificity. Pathways involved include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Aryl Group Modifications

- 2,4-Difluorophenyl vs. Dichlorophenyl :

Replacement of fluorine with chlorine in Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS 1185155-89-8) increases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and alters electronic properties. Chlorine’s stronger electron-withdrawing effect may influence reactivity in cross-coupling or nucleophilic substitution reactions . - Fluorophenyl vs.

Ester Group Variations

- Methyl vs. Ethyl Esters :

The ethyl ester analog (CAS 175276-93-4) has a molecular weight of 269.27 g/mol, while the methyl ester is expected to be ~14 g/mol lighter (methyl: 15.03 g/mol vs. ethyl: 29.05 g/mol). This difference may affect pharmacokinetic properties, such as metabolic stability .

Structural and Conformational Analysis

- Crystallographic Data :

Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) exhibit planar molecular frameworks, except for one fluorophenyl group oriented perpendicularly. This conformational flexibility may influence packing efficiency and solid-state properties .

Physicochemical Properties

- Solubility and Stability :

Fluorine’s electronegativity enhances solubility in polar solvents, while methyl/ethyl esters balance lipophilicity. For example, ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate’s SMILES string (FC1=C(C2=NC(C(OCC)=O)=CS2)C=CC(F)=C1) reflects its polarity distribution .

Data Tables

Table 1: Key Structural Analogs of Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | 175276-93-4 | C₁₂H₉F₂NO₂S | 269.27 | 2,4-difluorophenyl, ethyl |

| Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | 1185155-89-8 | C₁₂H₉Cl₂NO₂S | 300.18 | 2,4-dichlorophenyl, ethyl |

| 2-(4-Fluorophenyl)thiazole-4-carboxylic acid | 863668-07-9 | C₁₀H₆FNO₂S | 231.22 | 4-fluorophenyl, carboxylic acid |

Biological Activity

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. The thiazole ring structure, combined with the difluorophenyl substituent, enhances its potential as a lead compound for various therapeutic applications, particularly in antimicrobial and anti-inflammatory realms. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The presence of the difluorophenyl group at the 2 and 4 positions contributes to its unique chemical properties. The molecular formula is , with a molecular weight of 269.27 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, which is a significant global health threat. A study demonstrated that thiazole derivatives can achieve sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen, indicating their potential as novel anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | MIC (μM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | <1 |

| Ethyl 2-(phenyl)thiazole-4-carboxylate | Various bacteria | 5 |

| Methyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | Escherichia coli | 10 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may interact with specific enzymes involved in inflammatory pathways. The difluorophenyl group enhances its activity against inflammatory mediators, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the thiazole core plays a crucial role in its interaction with biological targets. Studies suggest that modifications at the C-2 and C-4 positions of the thiazole ring can significantly influence its activity against pathogens .

Case Studies

- Study on Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The study found that compounds with lipophilic substitutions at the C-2 position exhibited enhanced antibacterial activity with low MIC values .

- Anti-inflammatory Studies : Research focused on the interaction of thiazole derivatives with cyclooxygenases (COX). Compounds similar to this compound showed promising results in inhibiting COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory conditions .

Q & A

Basic: What are the common synthetic routes for Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate?

The synthesis typically involves the Hantzsch thiazole synthesis or condensation reactions. For example:

- Step 1 : React 2,4-difluorobenzaldehyde with a methyl ester of thioglycolic acid under acidic conditions to form the thiazole ring.

- Step 2 : Optimize cyclization using catalysts like ammonium acetate or trifluoroacetic acid in refluxing ethanol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Yield improvements focus on controlling stoichiometry and reaction time .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) analyze:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiazole ring and fluorophenyl group.

- Frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge-transfer interactions.

- Vibrational frequencies (IR) to correlate with experimental spectra .

Studies using the Colle-Salvetti correlation-energy formula (e.g., LYP functional) improve accuracy for non-covalent interactions .

Basic: What spectroscopic techniques confirm the structure of this compound?

- NMR :

- ¹H NMR : Signals at δ 8.1–8.3 ppm (thiazole protons), δ 6.8–7.6 ppm (difluorophenyl aromatic protons).

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, thiazole carbons at 150–160 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 255.25 g/mol) and fragmentation patterns .

Advanced: What strategies optimize reaction yield in its synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Use Lewis acids (ZnCl₂) or ionic liquids to accelerate cyclization.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .

- In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically.

Basic: What in vitro assays assess its biological activity?

- Antifungal : Broth microdilution (CLSI M38) against Candida spp., measuring minimum inhibitory concentration (MIC).

- Enzyme inhibition : Fluorescence-based assays targeting cytochrome P450 or kinases.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: How do substituents on the thiazole ring influence reactivity?

- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the thiazole ring, enhancing nucleophilic substitution at C-2 or C-4.

- Methyl ester (-COOCH₃) : Stabilizes intermediates via resonance, facilitating functionalization (e.g., hydrolysis to carboxylic acid) .

- Comparative studies : Replace fluorine with chlorine or methoxy groups to study electronic effects on reaction kinetics .

Basic: How is the compound purified post-synthesis?

- Liquid-liquid extraction : Separate organic impurities using dichloromethane/water.

- Crystallization : Use ethanol or acetonitrile for high-purity crystals.

- HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase for analytical purity (>98%) .

Advanced: What role does X-ray crystallography play in structural analysis?

- Single-crystal XRD resolves bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å) and confirms regiochemistry.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···F, π-π stacking) influencing crystal packing .

Basic: What stability tests are required for long-term storage?

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C).

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., ester hydrolysis).

Advanced: How is the compound used in medicinal chemistry SAR studies?

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to compare potency.

- Prodrug design : Hydrolyze the methyl ester in vivo to enhance solubility.

- Docking studies : Model interactions with target proteins (e.g., fungal CYP51) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.